molecular formula C12H13BrN2O2 B2488371 tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1222809-40-6

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2488371
CAS No.: 1222809-40-6
M. Wt: 297.152
InChI Key: UFVUYSVJZHVOLD-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H13BrN2O2 It is a derivative of pyrrolo[3,2-c]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms

Preparation Methods

The synthesis of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor followed by the introduction of a tert-butyl ester group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.

Scientific Research Applications

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

    Medicine: Research into the compound’s potential therapeutic applications includes its use in the development of new pharmaceuticals. Its interactions with specific molecular targets can lead to the discovery of new treatments for various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bromine atom and pyrrolo[3,2-c]pyridine core allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: This compound has a similar structure but differs in the position of the bromine atom and the pyridine ring. It may exhibit different reactivity and biological activity.

    tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: Another similar compound with a different bromine position, leading to variations in its chemical and biological properties.

    tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: This compound includes additional methyl groups, which can affect its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its solubility, stability, and overall reactivity.

Properties

IUPAC Name

tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVUYSVJZHVOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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